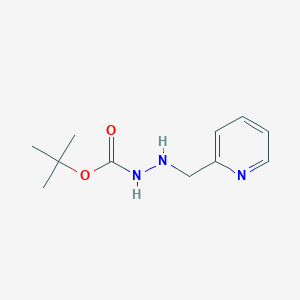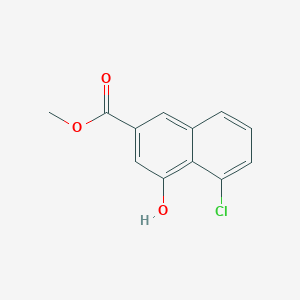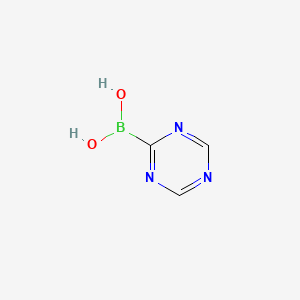
(1,3,5-Triazin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3,5-Triazin-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The this compound is particularly notable for its triazine ring, which is a six-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazin-2-yl)boronic acid typically involves the reaction of triazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions: (1,3,5-Triazin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted triazine derivatives.
科学研究应用
(1,3,5-Triazin-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (1,3,5-Triazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to active site serines in proteases, thereby blocking their activity . The triazine ring also contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets.
相似化合物的比较
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the triazine ring.
4,6-Diphenyl-1,3,5-triazin-2-ylboronic Acid: Contains additional phenyl groups, which can affect its reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: A triazine derivative without the boronic acid group, used in different applications such as herbicides.
Uniqueness: (1,3,5-Triazin-2-yl)boronic acid is unique due to the combination of the boronic acid group and the triazine ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
属性
分子式 |
C3H4BN3O2 |
|---|---|
分子量 |
124.90 g/mol |
IUPAC 名称 |
1,3,5-triazin-2-ylboronic acid |
InChI |
InChI=1S/C3H4BN3O2/c8-4(9)3-6-1-5-2-7-3/h1-2,8-9H |
InChI 键 |
XPKWANFGUBBTOD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=NC=N1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


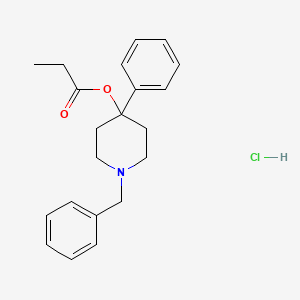
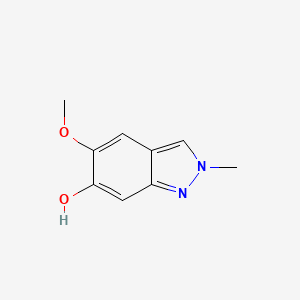
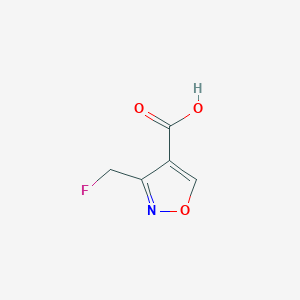
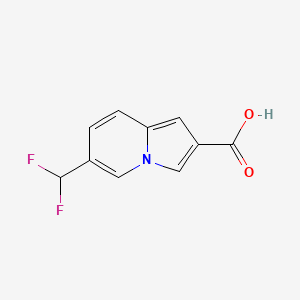



![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
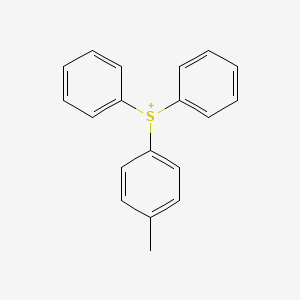
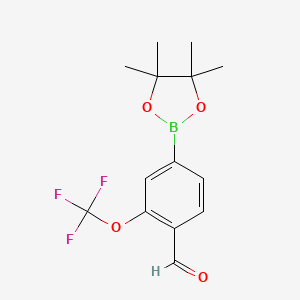
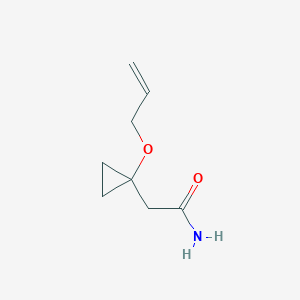
![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
